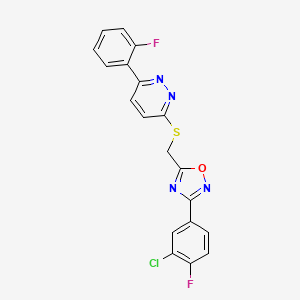

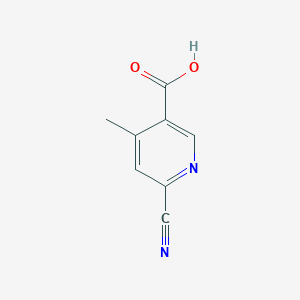

3-(3-Chloro-4-fluorophényl)-5-(((6-(2-fluorophényl)pyridazin-3-yl)thio)méthyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

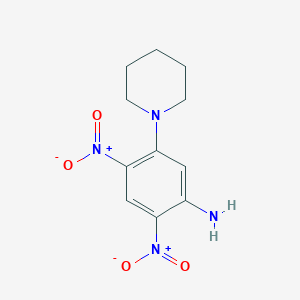

The compound "3-(3-Chloro-4-fluorophenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" is a heterocyclic compound that belongs to the 1,3,4-oxadiazole family. This class of compounds has been the subject of research due to their potential pharmacological properties. The presence of the 3-chloro-4-fluorophenyl and 2-fluorophenyl groups suggests that the compound may exhibit significant biological activity, as these substituents are often associated with enhanced pharmacological effects.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been reported through multistep reactions starting from halogenated benzoic acids. Specifically, a series of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazoles were synthesized from 3-chloro-2-fluoro benzoic acid, indicating that similar synthetic routes could be applicable for the compound . The synthesis involves the formation of the oxadiazole ring and subsequent introduction of various aryl groups, which could be adapted to incorporate the pyridazinylthio moiety present in the target compound.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The substituents on the ring, such as the chloro, fluoro, and thiomethyl groups, can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be explored through their interactions with various reagents. For instance, the presence of activating methylene groups in some oxadiazole derivatives allows for specific reactions with aryldiazonium chlorides and aromatic aldehydes, leading to the formation of hydrazono derivatives and other heterocyclic compounds . The compound may also undergo similar reactions due to the presence of reactive functional groups, which could be exploited to generate a range of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The halogen substituents, such as chloro and fluoro groups, can enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes. The characterization of these compounds typically involves spectroscopic methods such as IR, NMR, and mass spectrometry, which provide insights into their purity, molecular weight, and structural conformation . The biological activities of these compounds, including anti-convulsant and anti-inflammatory effects, have been supported by in silico molecular docking studies, suggesting that they could be good inhibitors of enzymes like cyclooxygenase-2 and voltage-gated sodium channels .

Applications De Recherche Scientifique

- Des études ont exploré ses effets sur les lignées cellulaires cancéreuses, l'inhibition de la croissance tumorale et l'induction de l'apoptose .

- Des investigations sur son mécanisme d'action pourraient révéler de nouvelles cibles pour la gestion des maladies inflammatoires .

- Des études ont évalué son efficacité contre les bactéries, les champignons et même les souches résistantes aux médicaments. Des recherches supplémentaires pourraient conduire à de nouveaux agents antimicrobiens .

- Des modèles animaux et des études in vitro ont fourni des informations sur son impact sur la santé neuronale et le stress oxydatif .

- Les enzymes liées à l'inflammation, à la prolifération cellulaire ou à la neurotransmission pourraient être des candidats potentiels .

Propriétés anticancéreuses

Activité anti-inflammatoire

Applications antimicrobiennes

Effets neuroprotecteurs

Inhibiteur des enzymes et des récepteurs

Propriétés photophysiques

Propriétés

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF2N4OS/c20-13-9-11(5-6-15(13)22)19-23-17(27-26-19)10-28-18-8-7-16(24-25-18)12-3-1-2-4-14(12)21/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWDRNJEOGUANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)

![N-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2517504.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2517511.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/no-structure.png)